molecular formula C13H12O3 B12080746 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester CAS No. 53355-26-3

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester

Katalognummer: B12080746
CAS-Nummer: 53355-26-3
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: FJPNKLXXHWBEFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a benzoic acid methyl ester group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester typically involves the esterification of 4-(5-Methyl-furan-2-yl)-benzoic acid. One common method is the Fischer esterification, which involves reacting the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving the interaction of furan derivatives with biological systems.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(5-Methyl-furan-2-yl)-benzoic acid: The parent acid form of the ester.

    5-Methyl-2-furanboronic acid pinacol ester: Another furan derivative with a boronic ester group.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester is unique due to the combination of the furan ring and the benzoic acid methyl ester group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other furan derivatives.

Eigenschaften

CAS-Nummer

53355-26-3

Molekularformel

C13H12O3

Molekulargewicht

216.23 g/mol

IUPAC-Name

methyl 4-(5-methylfuran-2-yl)benzoate

InChI

InChI=1S/C13H12O3/c1-9-3-8-12(16-9)10-4-6-11(7-5-10)13(14)15-2/h3-8H,1-2H3

InChI-Schlüssel

FJPNKLXXHWBEFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.